![molecular formula C23H27N5O4 B2943713 5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-42-4](/img/structure/B2943713.png)
5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery The compound's structural motif, particularly when part of pyrazolo[1,5-a]pyridine substructures, has been identified as crucial in the development of G protein-biased dopaminergics. These compounds exhibit high affinity for dopamine receptors, showing promise as novel therapeutics with potential applications in treating psychiatric disorders. The selective activation of G proteins over β-arrestin recruitment highlights the compound's therapeutic potential, demonstrating antipsychotic activity in vivo (Möller et al., 2017).
Antiviral Activity against Avian Influenza Research into benzamide-based 5-aminopyrazoles, closely related to the chemical structure of interest, has unveiled remarkable antiviral activities against the H5N1 subtype of the avian influenza virus. This discovery provides a foundation for developing new antiviral agents, particularly against bird flu influenza, showcasing the compound's potential in contributing to antiviral research (Hebishy et al., 2020).
Anti-Inflammatory and Analgesic Agents Another study focused on derivatives derived from visnaginone and khellinone, compounds structurally similar to the one , has highlighted their efficacy as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes and have been shown to possess analgesic and anti-inflammatory properties, underscoring their potential in developing new therapeutic agents in these domains (Abu‐Hashem et al., 2020).
Antitumor Activity A study on polymethoxylated fused pyridine ring systems, related to the core structure of the compound of interest, reported broad-spectrum antitumor activity. The research found that compounds belonging to the pyrazolo[4,3-c]pyridine series were more active than other analogues, indicating the potential of these compounds in cancer therapy. The specific activity against various cancer cell lines, including breast cancer and non-small cell lung cancer, highlights their importance in oncology research (Rostom et al., 2009).
Synthesis and Pharmacological Activities Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with similar structures has been conducted to explore their pharmacological activities. This includes cyclooxygenase inhibition and the evaluation of analgesic and anti-inflammatory activities, demonstrating the compound's versatility and potential for developing new pharmacologically active agents (Mahmoud et al., 2017).
Propriétés
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-16(2)27-13-18(22(30)26-11-9-25(10-12-26)20(29)15-32-3)21-19(14-27)23(31)28(24-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGCHBGTHOHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)
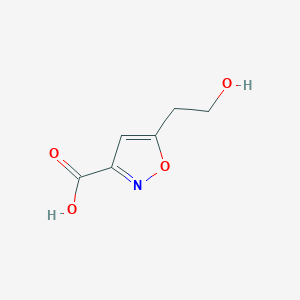
![2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943637.png)
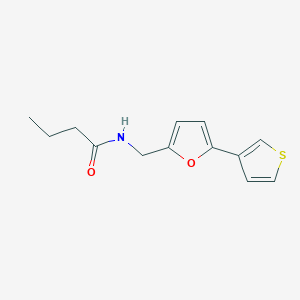

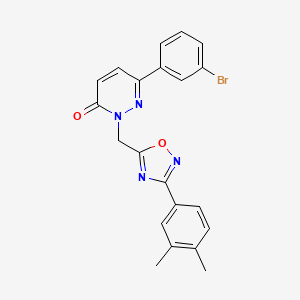
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)
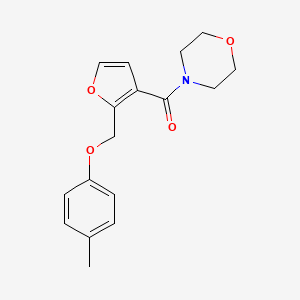
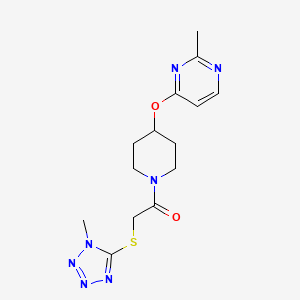


![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)